molecular formula C7H5NS2 B008807 Thieno[2,3-c]pyridine-7(6H)-thione CAS No. 104587-44-2

Thieno[2,3-c]pyridine-7(6H)-thione

Cat. No.: B008807
CAS No.: 104587-44-2
M. Wt: 167.3 g/mol
InChI Key: JHQICVSZKZQLFP-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-7(6H)-thione is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-7(6H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanothioacetamide with α-haloketones or chloroacetonitrile under basic conditions to form the thienopyridine core . The reaction is usually carried out in ethanol with sodium hydroxide as the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-7(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Thieno[2,3-c]pyridine-7(6H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno-pyridine core structure that contributes to its biological activity. The thione functional group is critical for its reactivity and interaction with biological targets, particularly kinases.

The primary mechanism of action for this compound involves its ability to inhibit various kinases by binding to their ATP-binding sites. This interaction disrupts cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

  • Cytotoxicity : In vitro studies using the MTT assay revealed significant cytotoxic effects against several cancer cell lines, including ovarian cancer cells (OVCAR-3 and SK-OV-3). For instance, at a concentration of 50 nM, the compound showed substantial cytotoxicity after 48 hours, with only 45% of cells remaining viable after 72 hours at a higher concentration of 5 µM .
  • Apoptosis Induction : The compound has been shown to increase both early and late apoptosis in treated cancer cells. Statistical analysis indicated a significant increase in apoptotic cells compared to control groups (p < 0.001) .

Antiviral Activity

Recent studies have identified thieno[2,3-c]pyridine derivatives as potential inhibitors of the Hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have led to the discovery of novel compounds exhibiting low cytotoxicity while maintaining potent antiviral activity (EC50 values around 3.3 μM) .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown antimicrobial effects. Recent evaluations indicated that certain derivatives possess promising antimicrobial activities against various pathogens .

Study 1: Cytotoxicity in Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of thieno[2,3-c]pyridine derivatives against multiple human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while showing minimal effects on non-cancerous cell lines. The study highlighted the potential for these compounds as targeted anticancer agents .

Cell LineConcentration% Cell Viability after 48h% Cell Viability after 72h
OVCAR-350 nM75%45%
SK-OV-350 nM85%45%

Study 2: Antiviral Efficacy Against HCV

In another investigation focused on HCV inhibition, several thieno[2,3-c]pyridine derivatives were screened for their antiviral activity. The study found that certain compounds demonstrated effective inhibition of HCV replication with favorable safety profiles .

Properties

IUPAC Name

6H-thieno[2,3-c]pyridine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQICVSZKZQLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562791
Record name Thieno[2,3-c]pyridine-7(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104587-44-2
Record name Thieno[2,3-c]pyridine-7(6H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(adc) 4.85 g of 7-chloro-thieno[2,3-c]pyridine were dissolved in 15 ml of dimethylformamide and 3.18 g of sodium hydrogen sulfide monohydrate were added under argon. The mixture was heated to 110°-115° for one hour, an additional 1.06 g of sodium hydrogen sulfide monohydrate were added and the mixture was held at the temperature indicated above for an additional hour. The mixture was poured on to 150 ml of ice-water and acidified with 1N aqueous hydrochloric acid solution. After stirring at 2° for a short time, the yellowish crystals were removed by filtration. After recrystallization from a toluene/ethyl acetate mixture, there was obtained pure thieno[2,3-c]pyridine-7(6H)-thione, m.p. 187°-189°.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen sulfide monohydrate
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
sodium hydrogen sulfide monohydrate
Quantity
1.06 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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